molecular formula C16H18N8O B2597757 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide CAS No. 1448036-61-0

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

Cat. No. B2597757
CAS RN: 1448036-61-0
M. Wt: 338.375
InChI Key: XHWTZPRZCHWCJW-UHFFFAOYSA-N
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Description

The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been performed under green chemistry conditions via multicomponent reactions . The reaction of 7-chloro-3-methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine with CN ion in dimethylformamide, with ketone in the presence of sodium hydride, and with active methylene compounds resulted in the introduction of the corresponding carbon function into its 7-position .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by different spectral and elemental analyses .


Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are complex and involve multiple steps. For instance, it reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives are characterized by different spectral and elemental analyses .

Scientific Research Applications

Antiproliferative Activities Against Cancer Cells

The compound has been investigated for its potential as an antiproliferative agent against cancer cells. Researchers have synthesized derivatives of this compound and evaluated their efficacy against various human cancer cell lines. These studies aim to identify novel therapeutic agents for cancer treatment .

LSD1 Inhibition

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which includes our compound of interest, serves as a template for designing new inhibitors of lysine-specific demethylase 1 (LSD1). Docking studies suggest that interactions between the nitrogen atom in the pyridine ring and specific residues (e.g., Met332) contribute to improved LSD1 inhibitory activity .

Drug Design and Optimization

Given its unique structure, this compound can be used as a starting point for drug design and optimization. Researchers explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and binding affinity. Computational studies provide insights into its interactions with target proteins, guiding further development .

Heterocyclic System Synthesis

The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, has been achieved using a retro Diels–Alder (RDA) procedure. This synthetic route opens up possibilities for creating other structurally related compounds with diverse applications .

Conclusion

If you need more detailed information on any specific aspect, feel free to ask! 😊

Future Directions

The future directions of research on [1,2,3]triazolo[4,5-d]pyrimidine derivatives could include further studies on their anti-gastric cancer effects and their potential as novel c-Met inhibitors .

properties

IUPAC Name

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(2-pyridin-4-ylethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O/c1-23-14-13(21-22-23)15(20-10-19-14)24-8-12(9-24)16(25)18-7-4-11-2-5-17-6-3-11/h2-3,5-6,10,12H,4,7-9H2,1H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWTZPRZCHWCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CC=NC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(pyridin-4-yl)ethyl)azetidine-3-carboxamide

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